4-Chlorophenyl acetate
Overview
Description
4-Chlorophenyl acetate (4-CPA) is an organic compound with the molecular formula C8H7ClO2. It is a white crystalline solid that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. 4-CPA is also used as a reagent in organic synthesis, as a solvent for the production of polymers, and as an intermediate for the synthesis of other compounds. This compound has been studied extensively for its potential applications in the biomedical field and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Degradation of Chlorophenols
A study by Sharma, Mukhopadhyay, and Murthy (2012) investigated the degradation of 4-chlorophenol using organic oxidants like peroxy acetic acid, para nitro benzoic acid, and methyl ethyl ketone peroxide in combination with UV irradiation. They found that these oxidants, especially peroxy acetic acid, were effective in degrading 4-chlorophenol, suggesting potential applications in environmental remediation (Sharma, Mukhopadhyay, & Murthy, 2012).
Environmental Remediation
In a study by Carucci et al. (2009), aerobic granular sludge was developed for the degradation of 4-chlorophenol. They found that this method, especially when using sodium acetate as a co-substrate, was effective in treating environments contaminated with 4-chlorophenol, suggesting its usefulness in environmental clean-up processes (Carucci, Milia, De Gioannis, & Piredda, 2009).
Photocatalysis
The study by Dehdar et al. (2021) explored the use of a BiVO4/WO3 heterostructure under visible LED light for the photodegradation of 4-chlorophenol in aqueous solutions. This research highlights the potential of advanced photocatalytic materials in the degradation of toxic organic compounds in water (Dehdar, Asgari, Leili, Madrakian, & Seid-mohammadi, 2021).
Enzymatic and Catalytic Transformations
Persson, Larsson, Le Ray, and Bäckvall (1999) reported an enzymatic resolution of secondary alcohols using a ruthenium catalyst and 4-chlorophenyl acetate as an acyl donor. This study opens up possibilities for chiral synthesis in pharmaceuticals and fine chemicals (Persson, Larsson, Le Ray, & Bäckvall, 1999).
Analytical Applications
Ho, Nguyen, and Yang (2019) developed a microfluidic sensor for detecting chlorophenols using cross-linked enzyme aggregates. This sensorshows promise for real-time detection of micropollutants like 4-chlorophenol in aquatic systems, highlighting its potential in environmental monitoring and safety (Ho, Nguyen, & Yang, 2019).
Chemical Synthesis
Jung, Koh, Kim, and Park (2000) utilized 4-chlorophenyl acetate in the conversion of ketones to chiral acetates. This process, involving multi-step reactions catalyzed by lipase and a ruthenium complex, showcases the role of 4-chlorophenyl acetate in facilitating organic syntheses, particularly in creating optically active compounds (Jung, Koh, Kim, & Park, 2000).
Wastewater Treatment
Majumder and Gupta (2008) researched the treatment of wastewater containing 4-chlorophenol using an upflow anaerobic sludge blanket reactor. They optimized conditions for the effective removal of 4-chlorophenol, demonstrating the potential of this method in industrial wastewater treatment (Majumder & Gupta, 2008).
properties
IUPAC Name |
(4-chlorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPLGRNURQXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236502 | |
Record name | Acetic acid, p-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl acetate | |
CAS RN |
876-27-7 | |
Record name | Acetic acid, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorophenyl acetate, p- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, p-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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